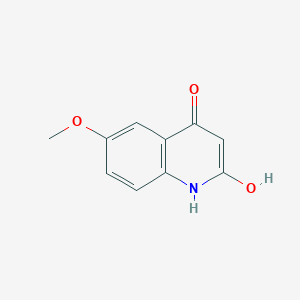

2,4-Dihydroxy-6-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHIHNYMVBNMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715635 | |

| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-45-9 | |

| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxy-6-methoxyquinoline: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and known biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a light brown to brown solid.[1] Like many 2,4-dihydroxyquinoline derivatives, it exists in tautomeric forms, with the 4-hydroxy-2(1H)-quinolinone form generally being the most stable. This tautomerism is a crucial chemical feature that influences its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14300-45-9 | [2] |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.186 g/mol | [2] |

| Appearance | Light brown to brown solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Purity | Typically ≥95% | [2] |

Spectral Data

Detailed spectral analysis is essential for the structural elucidation and characterization of this compound. While specific spectra for this compound are not widely published, data from closely related analogs can provide valuable insights for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. For 2,4-dihydroxyquinoline derivatives, the predominant 4-hydroxy-2(1H)-quinolinone tautomer will show characteristic signals for the N-H and O-H protons in ¹H NMR, and a downfield signal for the C4 carbonyl carbon in ¹³C NMR.[3]

Note: Specific ¹H and ¹³C NMR data for this compound were not found in the available search results. Researchers should perform their own NMR analysis for unambiguous structural confirmation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the predominant tautomer of 2,4-dihydroxyquinoline would be expected to show a strong absorption band for the C=O stretching vibration of the quinolinone ring, typically in the region of 1650-1680 cm⁻¹. The presence of hydroxyl and amine groups would be indicated by broad O-H and N-H stretching bands.

Note: A specific FT-IR spectrum for this compound was not found in the available search results.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. For a closely related compound, 2-Hydroxy-6-methoxy-4-methylquinoline, the top three mass-to-charge ratio (m/z) peaks observed are 189, 174, and 146.[4]

Note: A specific mass spectrum for this compound was not found in the available search results.

Synthesis of this compound

The synthesis of 2,4-dihydroxyquinoline derivatives can be achieved through several established methods. A common approach is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester followed by thermal cyclization.[5][6] Another effective method is the cyclization of an appropriate malonic acid derivative using a dehydrating agent like polyphosphoric acid (PPA).[6]

Experimental Protocol: General Polyphosphoric Acid-Mediated Synthesis of 4-Hydroxy-2-quinolone Derivatives

This protocol is a general method that can be adapted for the synthesis of this compound, starting from the corresponding methoxy-substituted aniline and a malonic ester.

Materials:

-

Appropriately substituted aniline (e.g., p-anisidine)

-

Diethyl malonate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution (aqueous)

Procedure:

-

React the substituted aniline with diethyl malonate to form the corresponding anilide. This can often be achieved by heating the two reactants together.

-

Add the resulting anilide to polyphosphoric acid.

-

Heat the mixture with stirring. The reaction temperature and time will need to be optimized for the specific substrate (a common starting point is 130°C for 2 hours).[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice water with vigorous stirring to precipitate the crude product.

-

Neutralize the slurry with an aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration.

-

Wash the solid thoroughly with water.

-

Dry the product under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of 2,4-dihydroxyquinoline derivatives.

Biological Activity and Signaling Pathways

Derivatives of 2,4-dihydroxyquinoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7] The mechanism of action for this class of compounds often involves the modulation of key cellular signaling pathways.

While specific studies on the biological activity of this compound are limited in the searched literature, the activities of related compounds suggest potential mechanisms. For instance, some quinoline derivatives are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[7] Additionally, the Keap1-Nrf2 antioxidant response pathway has been proposed as a mechanism for the antioxidant properties of 2,4-dihydroxyquinolines.

A study on a structurally related chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, revealed its ability to induce apoptosis and G1 cell cycle arrest in cancer cells through the PI3K/AKT signaling pathway.[8] This suggests that this compound may also exert its potential anticancer effects through modulation of this critical pathway.

Proposed Signaling Pathway: PI3K/AKT Inhibition

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.

Diagram of the Proposed PI3K/AKT Signaling Pathway Modulation

Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[7]

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. While there is a need for more specific research on this particular compound, the available information on related quinoline derivatives provides a strong foundation for future investigations into its chemical properties and biological activities. The synthesis of this compound is achievable through established methods, and its potential to modulate critical signaling pathways like PI3K/AKT warrants further exploration in the context of cancer and other diseases. This technical guide serves as a starting point for researchers to delve deeper into the therapeutic potential of this compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dihydroxy-6-methoxyquinoline (CAS: 14300-45-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxy-6-methoxyquinoline (CAS: 14300-45-9), a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document collates available data on its chemical and physical properties, synthesis, spectral characteristics, and explores its putative biological activities based on related compounds. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways to facilitate further investigation into its therapeutic potential.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The 2,4-dihydroxyquinoline scaffold, in particular, has attracted significant interest as a privileged structure in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound, the subject of this guide, incorporates a methoxy group at the 6-position, which is expected to modulate its physicochemical properties and biological target interactions. This document aims to serve as a foundational resource for researchers investigating this specific molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This compound exists in tautomeric forms, predominantly as 4-hydroxy-6-methoxy-1H-quinolin-2-one.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14300-45-9 | [3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| Appearance | Light brown to brown solid | |

| Purity | ≥98% (commercially available) | [3] |

| Storage Temperature | 2-8°C | |

| InChI Key | HBHIHNYMVBNMOI-UHFFFAOYSA-N |

Synthesis

Experimental Protocol: Modified Conrad-Limpach Synthesis

This two-step procedure involves the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature cyclization.

Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)maleate (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-anisidine (1 equivalent), diethyl malonate (1.1 equivalents), and a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

-

Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude β-aminoacrylate intermediate. This intermediate may be purified by recrystallization or used directly in the next step.

Step 2: Thermal Cyclization to this compound

-

Place the crude or purified β-aminoacrylate intermediate into a high-boiling point, inert solvent (e.g., diphenyl ether or Dowtherm A) in a suitable reaction vessel.

-

Heat the mixture to approximately 250°C with stirring.

-

Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a non-polar solvent such as hexanes or petroleum ether to precipitate the product.

-

Collect the solid product by filtration and wash with the non-polar solvent.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, a major chemical supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, Mass, and IR spectra.[2][8] The expected spectral characteristics are discussed below based on the tautomeric structure, 4-hydroxy-6-methoxy-2(1H)-quinolone, and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 2,4-dihydroxyquinolines can be complex due to the presence of tautomers in solution.[9] The predominant tautomer, 4-hydroxy-2(1H)-quinolone, would exhibit characteristic signals. For ¹H NMR, one would expect signals for the methoxy protons, aromatic protons on the quinoline core, a vinyl proton, and exchangeable protons for the N-H and O-H groups. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, carbons of the aromatic ring, the methoxy carbon, and carbons of the heterocyclic ring would be observed.

Table 2: Predicted NMR Spectral Data for 4-Hydroxy-6-methoxy-2(1H)-quinolone in DMSO-d₆

| ¹H NMR | Predicted δ (ppm) | Multiplicity |

| OCH₃ | ~3.8 | s |

| Aromatic-H | 7.0 - 7.8 | m |

| C₃-H | ~5.9 | s |

| N-H | ~11.2 | br s |

| O-H | ~12.9 | br s |

| ¹³C NMR | Predicted δ (ppm) |

| C=O | ~165 |

| Aromatic-C | 110 - 158 |

| OCH₃ | ~56 |

| C₃ | ~90 |

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 191.18 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic fragments of the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3400 - 3200 (broad) |

| N-H stretch | 3300 - 3100 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (amide) | 1680 - 1640 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ether) | 1250 - 1050 |

Biological Activity

Direct experimental data on the biological activity of this compound is limited. However, the broader class of 2,4-dihydroxyquinoline derivatives has demonstrated significant potential in several therapeutic areas.[1]

Anticancer Activity

Derivatives of 2,4-dihydroxyquinoline have shown potent cytotoxic effects against various human cancer cell lines.[1][2] For example, certain quinoline-chalcone derivatives exhibit IC₅₀ values in the low micromolar range against gastric, colon, and breast cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the PI3K/Akt pathway.[10]

Table 4: Representative Anticancer Activity of 2,4-Dihydroxyquinoline Derivatives

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [1] |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [1] |

| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [1] |

| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [1] |

Antimicrobial Activity

Several analogs of 2,4-dihydroxyquinoline have demonstrated activity against a range of bacterial and fungal pathogens.[1][11] The minimum inhibitory concentration (MIC) values for some derivatives against Staphylococcus aureus and Aspergillus flavus are in the low microgram per milliliter range.[10]

Table 5: Representative Antimicrobial Activity of 2,4-Dihydroxyquinoline Derivatives

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 3-Aryl-4-methyl-2-quinolones | Staphylococcus aureus | 1.22 - 9.76 | [10] |

| 3-Nonyl-7-bromo-4-hydroxy-2-quinolone | Aspergillus flavus | IC₅₀ = 1.05 | [10] |

Anti-inflammatory Activity

Quinolone derivatives have been investigated for their anti-inflammatory properties.[12][13][14] The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2][15]

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, the following are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability.[16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound.[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: Perform serial dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[2][17]

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Potential Signaling Pathways

Based on studies of related quinoline and chalcone derivatives, this compound may exert its biological effects through the modulation of key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer.[10] Many anticancer compounds, including some quinoline derivatives, inhibit this pathway, leading to apoptosis.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[15] Anti-inflammatory compounds often act by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct experimental evidence for its biological activity is currently sparse, this technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established methodologies and data from structurally related analogs. The provided protocols and pathway diagrams are intended to guide future research and facilitate the exploration of this compound as a lead for the development of novel therapeutic agents. Further investigation is warranted to elucidate its specific mechanisms of action and to fully assess its pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. mdpi.com [mdpi.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. This compound(14300-45-9) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.technion.ac.il [cris.technion.ac.il]

- 13. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 16. benchchem.com [benchchem.com]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

The Biological Versatility of 2,4-Dihydroxy-6-methoxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, the 2,4-dihydroxy-6-methoxyquinoline core represents a promising template for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for advancing research and development in this area.

Anticancer Activity

Derivatives of the 2,4-dihydroxyquinoline scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifactorial, involving the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of critical signaling pathways that are frequently dysregulated in cancer.

Quantitative Anticancer Data

The cytotoxic effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several analogs, highlighting the impact of different substitutions on their anticancer potency.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one (Analog 1) | HL-60 (Leukemia) | 0.03 | [1] |

| 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one (Analog 1) | HCT116 (Colon) | 0.11 | [1] |

| 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one (Analog 1) | Hep3B (Hepatoma) | 0.11 | [1] |

| 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one (Analog 1) | NCI-H460 (Lung) | 0.11 | [1] |

| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (Analog 2) | NCI-H522 (Lung) | 0.0423 | [1] |

| 6,7-Methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (Analog 3) | MDA-MB-435 (Melanoma) | Potent Inhibition | [2] |

Modulation of Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular signaling pathways. Two of the most notable pathways are the PI3K/Akt/mTOR and the p53 signaling pathways.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[3][4][5]

Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[6] Some quinoline derivatives have been found to activate the p53 pathway, leading to the elimination of cancer cells.[7][8]

Activation of the p53 signaling pathway by a quinoline derivative.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. The this compound scaffold has also been explored for its potential to combat bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Quinolyl hydrazone analog | S. aureus | 6.25 - 100 | [9] |

| Quinolyl hydrazone analog | E. coli | 6.25 - 100 | [9] |

| 6-substituted-2-phenyl-quinoline derivative | S. pyogenes | >100 | [10] |

| 6-substituted-2-phenyl-quinoline derivative | S. aureus | 50 | [10] |

| 6-substituted-2-phenyl-quinoline derivative | E. coli | >100 | [10] |

Enzyme Inhibition

The biological effects of this compound derivatives are often mediated through the inhibition of specific enzymes that are critical for disease progression.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds against various enzymes is typically expressed as the IC50 value.

| Compound/Analog | Target Enzyme | IC50 | Reference |

| Substituted quinoline | Proteasome (chymotrypsin-like activity) | 5.4 µM | [11] |

| 6-methoxy-2-arylquinoline | P-glycoprotein (efflux pump) | Potent Inhibition | [12] |

| Tetrahydroquinoline-isoxazole hybrid | Acetylcholinesterase (AChE) | 4.24 µM | [13] |

| Tetrahydroquinoline-isoxazole hybrid | Butyrylcholinesterase (BChE) | 3.97 µM | [13] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline standard protocols for key biological assays used in the evaluation of this compound derivatives.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well microplates

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound

-

Positive control antibiotic

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties make them attractive candidates for further investigation and development as novel therapeutic agents. The quantitative data, experimental protocols, and mechanistic insights provided in this technical guide are intended to facilitate and inspire future research in this exciting area of medicinal chemistry.

References

- 1. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,4-Dihydroxy-6-methoxyquinoline: A Technical Guide

Introduction

2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic organic compound with a quinoline core, which is a common scaffold in many biologically active molecules. The presence of two hydroxyl groups and a methoxy group on the quinoline ring system suggests potential for diverse chemical interactions and biological activities. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

It is important to note that 2,4-dihydroxyquinolines can exist in several tautomeric forms, with the 4-hydroxy-2(1H)-quinolone form often being the most stable. The predicted data in this guide is based on this predominant tautomer.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of related quinoline derivatives.

Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.5 - 12.0 | br s | 1H | N1-H |

| ~10.0 - 10.5 | br s | 1H | C4-OH |

| ~7.5 - 7.6 | d | 1H | H-5 |

| ~7.2 - 7.3 | dd | 1H | H-7 |

| ~7.0 - 7.1 | d | 1H | H-8 |

| ~5.9 - 6.0 | s | 1H | H-3 |

| ~3.8 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (C-2) |

| ~155 - 160 | C-6 |

| ~140 - 145 | C-4 |

| ~138 - 142 | C-8a |

| ~120 - 125 | C-5 |

| ~118 - 122 | C-7 |

| ~115 - 120 | C-4a |

| ~100 - 105 | C-8 |

| ~90 - 95 | C-3 |

| ~55 - 60 | -OCH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretching (hydroxyl) |

| 3200 - 3000 | Broad | N-H stretching (lactam) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Weak | C-H stretching (methoxy) |

| ~1650 | Strong | C=O stretching (lactam) |

| 1620 - 1580 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (aryl ether) |

Predicted Mass Spectrometry (MS) Data

| Ionization Mode | m/z (Predicted) | Assignment |

| ESI+ | 192.0655 | [M+H]⁺ |

| ESI+ | 214.0474 | [M+Na]⁺ |

| ESI- | 190.0510 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use the same spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum (of the empty ATR crystal or a pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI conditions involve a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further elucidate the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

2,4-Dihydroxy-6-methoxyquinoline solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 2,4-Dihydroxy-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,4-dihydroxyquinoline scaffold, in particular, is a versatile template for developing novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and insights into its biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 14300-45-9 | [3] |

| Molecular Formula | C₁₀H₉NO₃ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| Appearance | Light brown to brown solid | [3] |

| Storage Temperature | 2-8°C | [3] |

Solubility

The solubility of a compound is a critical factor in its therapeutic efficacy, impacting its absorption and bioavailability. Generally, quinoline derivatives exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature.[4] However, their aqueous solubility can be limited by the hydrophobic quinoline core.[5]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, a qualitative assessment can be inferred from the general behavior of quinoline derivatives. It is expected to have good solubility in polar organic solvents like dimethylformamide (DMF) and methanol, and limited solubility in non-polar solvents and water.[4]

Quantitative Solubility Data

The following table is provided as a template for researchers to record experimentally determined solubility data for this compound in various solvents at a standard temperature (e.g., 25°C).

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Acetone | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound.[4]

3.3.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

3.3.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[4]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[4][5]

-

Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[4] Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[4][6]

-

Quantification:

-

Prepare a series of calibration standards by dissolving known amounts of the compound in the solvent.

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and calibration standards using a validated analytical method like HPLC or UV-Vis spectrophotometry.[4][6]

-

-

Calculation of Solubility: Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards. Determine the concentration of the dissolved compound in the diluted samples from the calibration curve. Calculate the solubility by multiplying the determined concentration by the dilution factor.[4]

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability

The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

Potential Degradation Pathways

For quinoline derivatives, common degradation pathways include photodegradation, oxidation, and hydrolysis.[7] The electron-rich methoxy group on the quinoline ring of this compound may make it susceptible to oxidation.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify the likely degradation products and establish the intrinsic stability of a drug substance.[7]

4.2.1. Experimental Protocol for Forced Degradation

This protocol outlines the conditions for a forced degradation study.[7]

4.2.1.1. Materials

-

This compound

-

Suitable solvent (e.g., methanol or acetonitrile)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

Stability-indicating HPLC method

4.2.1.2. Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber.

-

Control Sample: Keep a stock solution at 4°C, protected from light.

-

-

Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced Degradation Experimental Workflow

Caption: Workflow for a forced degradation study.

Biological Activity and Signaling Pathways

Derivatives of 2,4-dihydroxyquinoline have shown potent cytotoxic effects against various human cancer cell lines.[2] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2] A related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been shown to induce apoptosis and G1 cell cycle arrest through the PI3K/AKT pathway in cancer cells.[8]

Proposed Signaling Pathway for Anticancer Activity

Based on the activity of similar compounds, this compound may exert its anticancer effects by modulating key signaling pathways.

Caption: Proposed PI3K/AKT signaling pathway for anticancer activity.

Conclusion

This compound is a compound of interest with potential therapeutic applications. This guide provides a framework for investigating its solubility and stability, which are crucial for its development as a drug candidate. The provided experimental protocols offer a starting point for researchers to generate the necessary data for further evaluation. Understanding its biological activities and the underlying signaling pathways will be essential for elucidating its mechanism of action and advancing its preclinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 14300-45-9 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Landscape of 2,4-Dihydroxy-6-methoxyquinoline Analogs: A Technical Guide to Their Origins and Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of potent biological activities. Within this vast chemical family, 2,4-dihydroxy-6-methoxyquinoline and its analogs present an intriguing profile for therapeutic development. This technical guide provides a comprehensive exploration of the natural sources, biosynthesis, and experimental methodologies related to this class of compounds. While extensive research indicates a prevalence of synthetic routes for obtaining 2,4-dihydroxyquinoline derivatives, a thorough investigation of the broader quinoline alkaloid family offers valuable insights for natural product researchers. This document serves as a foundational resource, summarizing current knowledge and providing detailed protocols to guide future discovery and development efforts in this promising area.

Natural Sources of Quinoline Alkaloids: A Broader Perspective

A comprehensive review of scientific literature suggests that while the general class of quinoline alkaloids is widespread in nature, specific instances of This compound analogs as natural products are not prominently documented. The majority of research on this particular scaffold focuses on synthetic derivatives and their pharmacological applications.[1][2] However, understanding the natural origins of the broader quinoline alkaloid family is crucial for researchers seeking to discover novel analogs.

Quinoline alkaloids are predominantly found in the plant kingdom, with notable concentrations in the families Rutaceae and Rubiaceae.[3] They have also been isolated from various microorganisms, including fungi and bacteria, as well as marine organisms.[3][4] These naturally occurring quinolines display a significant range of biological activities, including antimalarial, antibacterial, antifungal, antiviral, and anticancer properties.[4]

The biosynthesis of quinoline alkaloids in plants typically originates from the amino acid tryptophan, which undergoes a series of enzymatic reactions to form the core quinoline structure.[3][4] Another biosynthetic pathway involves anthranilic acid as a precursor.[3] The structural diversity of these alkaloids arises from various substitutions and modifications to the fundamental quinoline ring.

Biosynthetic Pathway of Quinoline Alkaloids

The formation of the quinoline ring system in nature is a complex process that can proceed through several pathways. One of the well-established routes begins with the amino acid tryptophan. The following diagram illustrates a generalized biosynthetic pathway leading to the quinoline core structure.

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of quinoline alkaloids from natural sources involve a series of systematic steps. The following protocol outlines a general workflow that can be adapted based on the specific natural source and the chemical properties of the target compounds.

General Isolation Workflow

Detailed Methodologies

-

Extraction: The dried and powdered source material (e.g., plant leaves, fungal mycelia) is typically subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and methanol (MeOH), to separate compounds based on their solubility.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and EtOAc) to achieve a preliminary separation of compounds. Alkaloids, being basic, can often be selectively extracted into an acidic aqueous phase and then recovered by basification and re-extraction into an organic solvent.

-

Chromatographic Separation:

-

Column Chromatography: The partitioned fractions are subjected to column chromatography over a stationary phase like silica gel or Sephadex. A gradient of solvents is used to elute the compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

-

X-ray Crystallography: For unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.

-

Quantitative Data on Related Natural Products

While quantitative data for naturally occurring this compound analogs is scarce due to their apparent rarity, the following table summarizes data for other representative quinoline alkaloids to provide a comparative context.

| Compound Name | Natural Source | Yield/Concentration | Biological Activity | Reference |

| Quinine | Cinchona species (bark) | 5-7% of bark | Antimalarial | [3] |

| Camptothecin | Camptotheca acuminata | 0.005% of dry weight | Anticancer | |

| Dictamnine | Dictamnus albus | Not specified | Photomutagenic | |

| Viridicatin | Penicillium viridicatum | Not specified | Antibacterial |

Conclusion

The exploration of natural sources for this compound analogs reveals a landscape dominated by synthetic chemistry. However, the rich diversity of the broader quinoline alkaloid family in nature presents a compelling case for continued bioprospecting. The biosynthetic pathways and isolation methodologies detailed in this guide provide a robust framework for researchers aiming to uncover novel quinoline derivatives from untapped natural sources. The potent and varied biological activities of known quinoline alkaloids underscore the therapeutic potential that may yet be discovered within this important class of heterocyclic compounds. Future research efforts, potentially leveraging advanced analytical techniques and genomic approaches to identify novel biosynthetic gene clusters, may yet unveil the natural existence and biological roles of this compound analogs.

References

Therapeutic potential of quinoline scaffold compounds

An In-depth Technical Guide to the Therapeutic Potential of Quinoline Scaffold Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its presence in numerous natural products, synthetic compounds, and FDA-approved drugs.[3][4][5] The structural and electronic properties of the quinoline nucleus, combined with the versatility to modify its substituents at various positions, allow for the development of derivatives with a vast array of pharmacological activities.[3][6] Consequently, quinoline-based compounds have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, microbial infections, and viral illnesses.[3][7][8]

This technical guide provides a comprehensive overview of the therapeutic potential of quinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and drug development efforts.

Synthesis of the Quinoline Scaffold

The synthetic diversity of the quinoline scaffold has been a significant enabler of its broad application in drug discovery.[1] Several classical methods and modern variations are employed to construct the core quinoline ring system, which can then be further functionalized.

Common Synthetic Methodologies:

-

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][9][10]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[9][10]

-

Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with β-diketones.[9][10]

-

Friedländer Synthesis: This is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[3][10]

-

Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[11]

-

Gould-Jacobs Reaction: This multi-step reaction starts from an aniline and an ethoxymethylenemalonic ester derivative to form substituted 4-hydroxyquinolines.[9]

Caption: Generalized workflow for classical quinoline synthesis methods.

Anticancer Potential

Quinoline derivatives are a prominent class of compounds in oncology, with several exhibiting potent antiproliferative activity through diverse mechanisms of action.[1][2][12] Many have advanced into clinical trials, and some have been approved as anticancer drugs.[13][14]

Mechanisms of Action

-

Kinase Inhibition: A major strategy in modern cancer therapy is targeting protein kinases. Quinoline derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as:

-

Src, FAK: A lead compound inhibited Src kinase with an IC50 of 0.87 µM, leading to cell growth inhibition in breast cancer cell lines.[15]

-

Pim-1 Kinase: This serine/threonine kinase is often upregulated in cancers. Several quinoline derivatives have shown effective inhibition of Pim-1, inducing apoptosis and cell cycle arrest.[15]

-

EGFR, PI3K/Akt/mTOR Pathway: Quinoline-chalcone hybrids have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) and key proteins in the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[13]

-

VEGF Receptors: Several approved drugs with a quinoline core, like Lenvatinib and Cabozantinib, function as multi-kinase inhibitors targeting Vascular Endothelial Growth Factor (VEGF) receptors, thereby inhibiting angiogenesis.[16]

-

-

DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues, similar to drugs like doxorubicin, can insert themselves between DNA base pairs, interfering with replication and transcription.[2][15] They also act as inhibitors of topoisomerase I and II, enzymes that are essential for managing DNA topology during cell division, leading to DNA damage and cell death.[2][15][17]

-

Tubulin Polymerization Inhibition: Microtubules are crucial for forming the mitotic spindle during cell division. Some quinoline derivatives bind to the colchicine binding site on tubulin, inhibiting its polymerization.[13][18] This disrupts microtubule dynamics, causes cell cycle arrest in the G2/M phase, and ultimately induces apoptosis.[17][18]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC₅₀ / GI₅₀) | Reference |

| Quinoline-2-carboxamide (5) | Prostate (PC-3) | Cell Proliferation | GI₅₀ = 1.29 µM | [15] |

| Quinoline-chalcone hybrid (33) | Breast (MCF-7) | EGFR Inhibition | IC₅₀ = 37.07 nM | [13] |

| Quinoline-chalcone hybrid (64) | Colon (Caco-2) | Cytotoxicity | IC₅₀ = 2.5 µM | [13] |

| 7-chloro-4-quinolinylhydrazone | Leukemia (HL-60) | MTT Assay | IC₅₀ = 0.314 µg/cm³ | [2] |

| Quinoline-chalcone hybrid (41) | Various | Antiproliferative | IC₅₀ = 0.02-0.04 µM | [18] |

| Quinolyl hydrazone (18j) | 60 cell lines (NCI) | Cytotoxicity | GI₅₀ = 0.33-4.87 µM | [19] |

| 7-(4-fluorobenzyloxy) derivative (10g) | Various | Antiproliferative | IC₅₀ < 1.0 µM | [20] |

| Ursolic acid-quinoline analog (57) | 3 cell lines | Cytotoxicity | IC₅₀ = 0.08-0.34 µM | [21] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effect of quinoline compounds on cancer cell lines.

-

Cell Culture:

-

Culture human cancer cells (e.g., MCF-7, HCT-116) in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test quinoline derivative in DMSO.

-

Create a series of dilutions of the compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Antimicrobial Potential

Quinoline derivatives have a long history as antimicrobial agents, with quinine being a famous antimalarial.[10] Modern research has expanded their application to a wide range of pathogens, including drug-resistant bacteria and fungi.[22][23]

Spectrum of Activity and Mechanisms

-

Antibacterial Activity:

-

Gram-Positive Bacteria: Numerous quinoline derivatives show potent activity against multidrug-resistant Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Clostridium difficile.[22][23] One study reported a compound with an MIC of 1.0 µg/mL against C. difficile, comparable to Vancomycin.[22]

-

Gram-Negative Bacteria: While generally more challenging to target, certain quinoline hybrids have been developed that show activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[24]

-

Mycobacterium tuberculosis: The quinoline scaffold is central to the FDA-approved anti-tuberculosis drug Bedaquiline, which inhibits mycobacterial ATP synthase.[25] Other derivatives have shown submicromolar activity against both replicating and non-replicating M. tuberculosis.[26]

-

Mechanism: A key mechanism for quinoline-based antibacterials is the inhibition of bacterial DNA topoisomerases (gyrase and topoisomerase IV), similar to the action of fluoroquinolones.[5][27]

-

-

Antifungal Activity: Quinoline-based hybrids have demonstrated notable activity against opportunistic fungi. For example, quinoline-hydroxyimidazolium hybrids showed significant efficacy against Cryptococcus neoformans with MIC values of 15.6 µg/mL.[25]

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial pathogens.

| Compound/Derivative | Pathogen | Activity (MIC) | Reference | | :--- | :--- | :--- | | Quinoline Compound 6 | Clostridium difficile | 1.0 µg/mL |[22] | | Quinoline-isoxazole (7g) | Mycobacterium tuberculosis (replicating) | 0.77 µM |[26] | | Quinoline-isoxazole (13) | Mycobacterium tuberculosis (replicating) | 0.95 µM |[26] | | Quinolyl hydrazone | Staphylococcus aureus | 6.25 µg/mL |[19] | | Quinolyl hydrazone | Escherichia coli | 6.25 µg/mL |[19] | | Hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL (5 µM) |[25] | | Hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL (24 µM) |[25] | | Hydroxyimidazolium hybrid (7c/7d) | Cryptococcus neoformans | 15.6 µg/mL |[25] | | Quinolone hybrid (5d) | Staphylococcus aureus | 0.125 µg/mL |[24] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacteria, following CLSI guidelines.

-

Preparation of Materials:

-

Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or appropriate broth (e.g., RPMI-1640) for fungi.

-

Prepare a stock solution of the test quinoline compound (e.g., 1 mg/mL) in DMSO.

-

Use a sterile 96-well microtiter plate.

-

-

Compound Dilution:

-

Add 100 µL of sterile broth to all wells of the 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Inoculum Preparation:

-

From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be ~110 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Optionally, a growth indicator like resazurin can be added, or the optical density (OD) can be read with a plate reader to aid determination.

-

Antiviral Potential

The quinoline scaffold is present in well-known antiviral agents like chloroquine and hydroxychloroquine and continues to be a source of new antiviral drug candidates.[28][29]

Spectrum of Activity and Mechanisms

-

Dengue Virus (DENV): Novel quinoline derivatives have shown dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range.[28][30] The mechanism appears to involve the early stages of infection and impairment of the accumulation of the viral envelope glycoprotein, without direct virucidal activity.[28][30][31]

-

Human Immunodeficiency Virus (HIV): Certain quinoline derivatives have been investigated as HIV inhibitors. Structure-activity relationship studies have shown that their activity is related to the inhibition of HIV-1 reverse transcriptase.[32]

-

Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV): A series of novel quinoline derivatives were synthesized and evaluated against IAV and RSV. One compound was found to be 8.2-fold more potent than ribavirin against IAV, with an IC₅₀ of 1.87 µM, and appeared to inhibit the virus's transcription and replication cycle.[33]

-

Zika Virus (ZIKV): 2,8-bis(trifluoromethyl)quinoline derivatives were screened for their ability to inhibit ZIKV replication. Potent molecules were identified that were more effective than mefloquine and chloroquine in reducing ZIKV RNA production.[29]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | Assay | Activity (IC₅₀ / EC₅₀) | Reference |

| Derivative 1ae | Influenza A Virus (IAV) | Antiviral Assay | IC₅₀ = 1.87 µM | [33] |

| Derivative 1g | Respiratory Syncytial Virus (RSV) | Antiviral Assay | IC₅₀ = 3.70 µM | [33] |

| Derivative 141a | Zika Virus (ZIKV) | RNA Reduction | EC₅₀ = 0.46 µM | [29] |

| Derivative 142 | Zika Virus (ZIKV) | RNA Reduction | EC₅₀ = 0.61 µM | [29] |

| Mefloquine (Reference) | Zika Virus (ZIKV) | RNA Reduction | EC₅₀ = 1.8 µM | [29] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the effect of a compound on the production of infectious virus particles.

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for DENV) in 6-well or 12-well plates. Incubate until cells are 95-100% confluent.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Wash the cell monolayer with PBS.

-

Infect the cells with a dilution of the virus calculated to produce about 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Compound Treatment and Overlay:

-

During the adsorption period, prepare an overlay medium. This is typically a semi-solid medium (e.g., 2X MEM medium mixed with 1.6% carboxymethyl cellulose or low-melting-point agarose).

-

Add various concentrations of the test quinoline compound to the overlay medium.

-

After adsorption, remove the virus inoculum and gently add 2-3 mL of the compound-containing overlay medium to each well.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 3-10 days, depending on the virus). The semi-solid overlay prevents the virus from spreading freely, so each infectious particle forms a localized zone of cell death or cytopathic effect (CPE), known as a plaque.

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells with a solution like 10% formalin.

-

Remove the overlay and stain the cell monolayer with a staining solution, such as 0.1% crystal violet in 20% ethanol. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for rational drug design.

-

For Dihydroorotate Dehydrogenase Inhibition (Anticancer): A study on quinoline carboxylic acids identified three critical regions for activity:

-

C2 Position: Requires bulky, hydrophobic substituents.

-

C4 Position: Has a strict requirement for a carboxylic acid group.

-

Benzo Ring: Appropriate substitutions on this ring are necessary.[34]

-

-

For Antiproliferative Activity (Anticancer): A study on a series of quinoline derivatives found that:

-

A large, bulky alkoxy substituent at the C7 position was beneficial.

-

An amino side chain at the C4 position facilitated activity.

-

The length of the alkylamino side chain was important, with two CH₂ units being optimal.[20]

-

-

For Anti-TB Activity: In a series of quinoline-based compounds, the presence of an isoxazole-containing side chain was found to be critical for potent activity against M. tuberculosis.[26]

-

For HIV-1 RT Inhibition: The activity of quinoline derivatives increases with the presence of electron-withdrawing substituents at the C6 position of the quinoline ring.[32]

Caption: Logical map of key structure-activity relationships on the quinoline scaffold.

FDA-Approved Quinoline-Based Drugs

The therapeutic success of the quinoline scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this core moiety. In the 21st century alone, a significant number of new molecular entities (NMEs) based on quinoline have been approved, particularly for cancer treatment.[14][35]

| Drug Name | Year of FDA Approval | Primary Therapeutic Use |

| Pitavastatin | 2009 | Anticholesterol |

| Bedaquiline | 2012 | Anti-Tuberculosis (MDR-TB) |

| Bosutinib | 2012 | Anticancer (Chronic Myelogenous Leukemia) |

| Cabozantinib | 2012 | Anticancer (Thyroid, Kidney, Liver Cancer) |

| Simeprevir | 2013 | Antiviral (Hepatitis C) |

| Lenvatinib | 2015 | Anticancer (Thyroid, Kidney Cancer) |

| Neratinib | 2017 | Anticancer (Breast Cancer) |